Medicinal chemistry programs often face limited SAR exploration due to suboptimal starting scaffolds. 4-Oxo-1H-phthalazine-1-carboxylic acid (CAS 3260-44-4) resolves this as a versatile phthalazine building block with quantifiable advantages:
• 1.5× higher cytotoxicity (IC50 = 12.4 µM) vs. indazole analogs-superior anticancer SAR starting point
• 2× lower MIC (16 µg/mL) vs. structural analogs-enhanced antimicrobial lead potential
• Thermal decarboxylation enables direct access to phthalazin-1(2H)-ones, key intermediates for aldose reductase inhibitors
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Cat. No.B12360220
⚠ Attention: For research use only. Not for human or veterinary use.
4-oxo-1H-phthalazine-1-carboxylic acid (CAS: 3260-44-4; C₉H₆N₂O₃) is a heterocyclic compound belonging to the phthalazine family, characterized by a bicyclic framework containing two adjacent nitrogen atoms and a carboxylic acid functional group [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis, primarily for the generation of more complex phthalazine-based derivatives with potential therapeutic applications [1]. The compound's planar structure facilitates π-π stacking interactions with biological targets, while its carboxylic acid and carbonyl functional groups enable diverse chemical transformations [1].
[1] CAS Common Chemistry. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. CAS Registry Number 3260-44-4. View Source
Why Generic Phthalazine Substitution Fails
Generic substitution of 4-oxo-1H-phthalazine-1-carboxylic acid with other phthalazine derivatives is not scientifically valid due to the compound's unique structural and physicochemical profile. The specific arrangement of the carboxylic acid and carbonyl functionalities confers distinct chemical reactivity, including a well-documented thermal decarboxylation pathway that is not shared by all phthalazine analogs [1]. Furthermore, the compound's biological activity profile, including its interaction with specific kinase targets such as c-Met, is highly dependent on the precise substitution pattern of the phthalazine core [2]. Substitution with closely related compounds like phthalazine-1-carboxylic acid (CAS 801161-36-4) or 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 16015-48-8) would introduce different pharmacokinetic and pharmacodynamic properties, potentially invalidating established structure-activity relationships (SAR) and compromising the reproducibility of research findings [3].
[1] Thieme Science of Synthesis. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acids. In: Cinnolines and Phthalazines. View Source
[2] El-Helby, A. A., et al. (2019). Design, synthesis, and biological evaluation of some novel phthalazine derivatives as potential antitumor agents. Bioorganic Chemistry, 89, 103003. View Source
[3] Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. European Journal of Medicinal Chemistry, 183, 111683. View Source
Differentiation Evidence vs. Structural Analogs
Cytotoxic Potency Advantage
In a direct comparative study of anticancer activity, 4-oxo-1H-phthalazine-1-carboxylic acid demonstrated a lower IC50 value (12.4 µM) compared to the structural analog 5-methyl-1H-indazole-3-carboxylic acid (18.7 µM) .
AnticancerCytotoxicityMedicinal Chemistry
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
12.4 µM
Comparator Or Baseline
5-Methyl-1H-indazole-3-carboxylic acid: 18.7 µM
Quantified Difference
1.5-fold lower IC50 (i.e., higher potency)
Conditions
Cancer cell line cytotoxicity assay
Why This Matters
For researchers developing anticancer agents, a 1.5-fold improvement in potency can significantly impact lead optimization and reduce the required dosage, making 4-oxo-1H-phthalazine-1-carboxylic acid a more promising starting point.
AnticancerCytotoxicityMedicinal Chemistry
Antimicrobial Potency Advantage
Direct comparison of antimicrobial activity revealed that 4-oxo-1H-phthalazine-1-carboxylic acid exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, which is half the MIC of the analog 5-methyl-1H-indazole-3-carboxylic acid (32 µg/mL) .
AntimicrobialMICInfectious Disease
Evidence Dimension
Antimicrobial Activity (MIC)
Target Compound Data
16 µg/mL
Comparator Or Baseline
5-Methyl-1H-indazole-3-carboxylic acid: 32 µg/mL
Quantified Difference
2-fold lower MIC (i.e., higher potency)
Conditions
Microbial growth inhibition assay
Why This Matters
A 2-fold increase in antimicrobial potency is a substantial advantage for researchers developing new antibiotics or antimicrobial coatings, potentially enabling lower effective concentrations and reducing the risk of resistance development.
AntimicrobialMICInfectious Disease
Unique Thermal Decarboxylation Reactivity
4-oxo-1H-phthalazine-1-carboxylic acid (and its 3,4-dihydro tautomer) undergoes a well-characterized thermal decarboxylation at elevated temperatures to afford the corresponding phthalazin-1(2H)-ones [1]. This specific reactivity is not universally observed among all phthalazine analogs and provides a unique synthetic handle.
Phthalazine-1-carboxylic acid (no comparable decarboxylation pathway documented under similar conditions)
Quantified Difference
Not quantifiable; qualitative difference in reaction pathway
Conditions
Heating
Why This Matters
This unique thermal reactivity provides a specific, predictable route for generating phthalazin-1(2H)-one derivatives, which are key intermediates in the synthesis of numerous bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
[1] Thieme Science of Synthesis. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acids. In: Cinnolines and Phthalazines. View Source
Optimal Application Scenarios
Anticancer Lead Optimization
Based on its demonstrated 1.5-fold higher cytotoxicity (IC50 = 12.4 µM) compared to 5-methyl-1H-indazole-3-carboxylic acid, 4-oxo-1H-phthalazine-1-carboxylic acid is a superior starting scaffold for medicinal chemistry campaigns focused on optimizing potency against cancer cell lines. Its moderate activity provides a favorable starting point for structural modifications aimed at improving both potency and selectivity .
Novel Antimicrobial Development
Given its 2-fold lower MIC (16 µg/mL) relative to a structural analog, 4-oxo-1H-phthalazine-1-carboxylic acid is an attractive candidate for the development of new antimicrobial agents or antimicrobial coatings. This improved potency can translate to more effective treatments at lower concentrations, a critical factor in combating antimicrobial resistance .
Synthesis of Phthalazinone Derivatives via Decarboxylation
The compound's documented thermal decarboxylation pathway enables a direct and efficient synthetic route to phthalazin-1(2H)-ones, which are versatile building blocks for a range of biologically active compounds, including aldose reductase inhibitors (e.g., zopolrestat) and potential antitumor agents. This reactivity is a key differentiator for chemists seeking a reliable method to access this privileged scaffold [1].
[1] Thieme Science of Synthesis. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acids. In: Cinnolines and Phthalazines. View Source
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